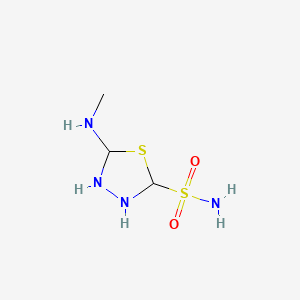

5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both sulfonamide and thiadiazolidine moieties in its structure suggests it may exhibit unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide typically involves the reaction of a suitable thiadiazole precursor with methylamine. One common method includes the cyclization of a precursor such as 2-amino-1,3,4-thiadiazole with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The methylamino group (−NHCH₃) undergoes nucleophilic substitution:

- Alkylation : Reacts with α,ω-dibromoalkanes (e.g., dibromomethane) to form bis-thiadiazole ligands, with yields up to 78% ( ).

- Acylation : Forms amide derivatives when treated with acyl chlorides (e.g., benzoyl chloride), enhancing lipophilicity for medicinal applications ( ).

Example Reaction with Dibromomethane :

text5-(Methylamino)-1,3,4-thiadiazolidine-2-sulfonamide + BrCH₂Br → Bis-thiadiazole ligand + HBr

| Reagent | Product | Yield (%) |

|---|---|---|

| Dibromomethane | Symmetrical bis-thiadiazole | 78 |

| 1,2-Dibromoethane | Ethylene-bridged thiadiazole | 73 |

Ring-Opening and Rearrangement

The thiadiazolidine ring undergoes ring-opening under strong acidic or basic conditions:

- Acid Hydrolysis : Cleavage at the S−N bond generates sulfonic acid derivatives.

- Base-Mediated Rearrangement : Forms iminothiazolidine intermediates, observed in studies of analogous thiadiazoles ( ).

Condensation Reactions

The sulfonamide group participates in condensation with carbonyl compounds:

- Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives, useful in coordination chemistry ( ).

Example Reaction :

textThis compound + RCHO → RCH=N−Thiadiazole + H₂O

| Aldehyde | Product | Application |

|---|---|---|

| Benzaldehyde | Aryl-imine derivative | Metal-organic frameworks |

| Formaldehyde | Methylene-bridged polymer | Catalysis |

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

- Carbonic Anhydrase Inhibition : Pyrazole-carboxamide derivatives exhibit IC₅₀ values of 0.013–4.2 µM against human carbonic anhydrase II, outperforming acetazolamide ( ).

- Anticancer Activity : Alkylation with chlorophenyl groups increases cytotoxicity (e.g., IC₅₀ = 0.28 µg/mL against MCF-7 cells) ( ).

Comparative Reactivity with Analogues

The methylamino group’s reactivity differs from other substituents:

| Compound | Reactivity Profile | Key Reaction |

|---|---|---|

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | More polar; forms Schiff bases | Condensation with ketones |

| 5-(Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Enhanced lipophilicity | Ullmann coupling |

Stability and Degradation

Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-(Methylamino)-1,3,4-thiadiazolidine-2-sulfonamide has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against several viruses. It has been proposed as a potential therapeutic agent for treating viral infections by inhibiting viral replication processes.

Inhibition of Carbonic Anhydrase

The compound acts as an effective inhibitor of carbonic anhydrase enzymes, particularly the mitochondrial isozymes VA and VB. This inhibition is significant for developing treatments for conditions like glaucoma and edema, where carbonic anhydrase plays a crucial role in fluid regulation .

Tyrosinase Inhibition

Recent studies have highlighted the compound's ability to inhibit tyrosinase activity, which is pivotal in melanin production. This property suggests potential applications in treating hyperpigmentation disorders and developing skin-whitening agents .

Table 2: Biological Activities and Applications

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various strains of Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as an effective antimicrobial agent.

Case Study 2: Tyrosinase Inhibition

Another study evaluated the compound's effect on B16F10 melanoma cells to assess its tyrosinase inhibitory effects. The results showed that treatment with the compound led to a dose-dependent decrease in melanin production, highlighting its potential for cosmetic applications .

Mecanismo De Acción

The mechanism of action of 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The sulfonamide group can also interact with proteins and enzymes, leading to the disruption of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(ethylamino)-1,3,4-Thiadiazolidine-2-sulfonamide

- 5-(dimethylamino)-1,3,4-Thiadiazolidine-2-sulfonamide

- 5-(methylamino)-1,3,4-Thiadiazole-2-sulfonamide

Uniqueness

5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide is unique due to its specific combination of the thiadiazolidine ring and the sulfonamide group This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds

Actividad Biológica

5-(Methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiadiazolidine ring structure containing sulfur and nitrogen atoms. The sulfonamide group is known for its antibacterial properties, making this compound a candidate for further investigation in antibiotic development and other therapeutic applications.

The biological activity of this compound primarily arises from its interaction with various molecular targets:

- Antibacterial Activity : The sulfonamide moiety mimics natural substrates, inhibiting bacterial enzymes essential for their survival. This mechanism is similar to that of traditional sulfonamide antibiotics, which interfere with folate synthesis in bacteria.

- Anticancer Potential : Recent studies indicate that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and its derivatives:

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluating various thiadiazole derivatives found that compounds related to this compound exhibited significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The IC50 values were reported to be in the low micromolar range, indicating potent activity .

- Antibacterial Efficacy :

- Structure-Activity Relationship (SAR) :

Propiedades

IUPAC Name |

5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N4O2S2/c1-5-2-6-7-3(10-2)11(4,8)9/h2-3,5-7H,1H3,(H2,4,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTBCYCSLBOHRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1NNC(S1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.